Cyclo(L-histidyl-L-histidyl) is a cyclic dipeptide formed from the amino acids L-histidine. It is characterized by the formal condensation of its amino and carboxylic acid groups, resulting in a closed-loop structure. This compound is of significant interest in biochemistry due to its potential biological activities and applications in medicinal chemistry.
Cyclo(L-histidyl-L-histidyl) is classified under cyclic peptides, specifically as a homodetic cyclic peptide. It falls within the broader category of dipeptides, which are compounds consisting of two amino acids linked by a peptide bond. The compound can be referenced in chemical databases such as the ChEBI database under identifier CHEBI:90039, which provides detailed information about its chemical properties and classifications .
The synthesis of Cyclo(L-histidyl-L-histidyl) typically involves several key steps:
Cyclo(L-histidyl-L-histidyl) exhibits a unique cyclic structure that influences its chemical properties and biological activities. The molecular formula for this compound is , with a molar mass of approximately 240.28 g/mol.
Cyclo(L-histidyl-L-histidyl) can participate in various chemical reactions due to its functional groups:
The mechanism of action for Cyclo(L-histidyl-L-histidyl) primarily revolves around its interactions with biological systems:
Cyclo(L-histidyl-L-histidyl) has several applications in scientific research:
Cyclic dipeptides, particularly 2,5-diketopiperazines (DKPs), have transitioned from being perceived as protein degradation byproducts to recognized bioactive compounds with significant therapeutic potential. While the specific discovery timeline of Cyclo(L-histidyl-L-histidyl) remains less documented than prominent analogues, its historical context is intertwined with broader research on histidine-containing cyclic peptides. Early studies on ribosomally synthesized and post-translationally modified peptides (RiPPs) revealed the enzymatic pathways for cyclic peptide formation, including those potentially generating histidine-homotetic structures [1]. The discovery trajectory parallels that of well-characterized histidine-proline DKPs like cyclo(His-Pro), initially identified as a metabolite of thyrotropin-releasing hormone (TRH) in mammalian systems [4]. Research throughout the late 20th century gradually uncovered the endogenous formation of various cyclic dipeptides, including those containing histidine, in biological systems, though cyclo(His-His) itself remains relatively underexplored compared to its counterparts.
The investigation of histidine-containing DKPs accelerated with the identification of their diverse biological activities. Seminal work demonstrated that compounds like cyclo(His-Pro) are detectable in human blood serum and brain tissue, confirming their physiological relevance [4]. This discovery spurred interest in structurally similar compounds, including cyclo(His-His), prompting investigations into their natural occurrence—potentially derived from enzymatic modification of linear precursors or non-ribosomal synthesis in microbial systems. The presence of structurally related DKPs across phylogenetically diverse organisms, from bacteria to humans, suggests an ancient and conserved biosynthetic origin for these molecules [1] [9].
Table 1: Key Historical Milestones in Histidine-Containing Cyclic Dipeptide Research
Time Period | Milestone Achievement | Representative Compounds | Significance |
---|---|---|---|
1970s-1980s | Identification of endogenous cyclic dipeptides | Cyclo(His-Pro) | Confirmed physiological presence in mammalian systems |
Late 1990s-2000s | Systematic screening for bioactive DKPs | Cyclo(His-Ala), Cyclo(His-Gly), Cyclo(His-Phe), Cyclo(His-Tyr) | Demonstrated anticancer, antimicrobial, and cardiovascular effects |
2010s-Present | Advanced structural and mechanistic studies | Cyclo(L-Cys-D-Cys), Cyclo(Leu-Pro), Cyclo(Phe-Pro) | Elucidated structure-activity relationships and supramolecular properties |
Cyclo(L-histidyl-L-histidyl) belongs to the homodetic cyclic dipeptide subclass characterized by a six-membered 2,5-diketopiperazine ring formed from two identical L-histidine residues. Its structural classification is defined by several key features:
Stereochemistry and Ring Conformation: As a homochiral (L-L) cis-diketopiperazine, cyclo(His-His) exhibits a distinct spatial arrangement compared to heterochiral (L-D) trans isomers. While crystallographic data specifically for cyclo(His-His) is limited in the provided results, analogous homochiral cyclic dipeptides like cyclo(L-Cys-L-Cys) demonstrate non-planar "puckered" ring conformations due to steric interactions between side chains [6]. This contrasts sharply with the planar structures observed in heterochiral counterparts like cyclo(L-Cys-D-Cys), which crystallizes in a centrosymmetric arrangement with perfect ring planarity (deviation < 0.003 Å) [6]. The imidazole side chains of histidine impose significant steric and electronic constraints, potentially favoring a twist-boat conformation to minimize repulsion between the bulky heterocyclic rings.
Supramolecular Assembly: Histidine-containing DKPs exhibit distinctive hydrogen-bonding networks and stacking behaviors critical to their biological functions. The imidazole moiety provides multiple hydrogen bonding sites (N-H, ring nitrogen atoms) and potential for π-π stacking interactions. For cyclo(His-His), the presence of dual imidazole groups creates extensive hydrogen-bonding capacity. This is structurally analogous to cyclo(L-His-D-His), which forms layer-type crystalline architectures stabilized by intermolecular hydrogen bonds [6]. Computational models of similar compounds reveal that homodetic L-L isomers typically favor one-dimensional molecular chain architectures through N-H···O hydrogen bonds, while L-D isomers form two-dimensional sheet-like structures [6] [9].
Electronic and Metal-Binding Properties: The dual imidazole rings confer exceptional metal-chelating capabilities. Histidine residues are established metal coordinators in biological systems, and cyclic dipeptides like cyclo(His-His) potentially form stable complexes with divalent cations (Zn²⁺, Cu²⁺, Ni²⁺). Research on cyclo(L-His-L-His) suggests suboptimal zinc binding geometry leading to binuclear complexes (2:2 stoichiometry), contrasting with the superior coordination observed for thiol-containing cyclic dipeptides [6]. The electronic properties of the imidazole rings, including their pH-dependent tautomerism and aromatic character, further influence the compound's reactivity and interaction with biological targets.
Table 2: Comparative Structural Features of Selected Cyclic Dipeptides
Compound | Chirality | Ring Conformation | Supramolecular Structure | Key Functional Groups |
---|---|---|---|---|
Cyclo(His-His) | L-L (cis) | Predicted twist-boat | 1D chains (expected) | Dual imidazole |
Cyclo(L-Cys-L-Cys) | L-L (cis) | Puckered/twist-boat | Disulfide-dependent | Dual thiol/disulfide |
Cyclo(L-Cys-D-Cys) | L-D (trans) | Planar | Centrosymmetric layers | Dual thiol |
Cyclo(His-Pro) | L-L (cis) | Non-planar | Variable | Imidazole, pyrrolidine |
Cyclo(Gly-Gly) | - | Planar | Linear tapes | None |
Research on cyclo(L-histidyl-L-histidyl) exists within the broader investigation of bioactive histidine-derived DKPs, which demonstrate remarkable functional diversity despite structural similarities:
Anticancer Potential: Histidine-containing DKPs exhibit selective cytotoxicity against various cancer cell lines. Cyclo(His-Ala) significantly inhibits proliferation of HT-29 colon carcinoma, MCF-7 breast adenocarcinoma, and HeLa cervical carcinoma cells at concentrations of 100 μM [2]. Similarly, cyclo(His-Phe) demonstrates potent activity against cervical carcinoma cells, while cyclo(His-Tyr) shows efficacy against breast cancer lines [7]. Although direct evidence for cyclo(His-His) is limited in the provided results, its structural similarity suggests potential antiproliferative mechanisms may include induction of apoptosis, modulation of intracellular ion channels, or disruption of cancer cell metabolism. The constrained conformation of DKPs enhances their target binding affinity and metabolic stability compared to linear peptides, making them promising scaffolds for anticancer drug development.
Antimicrobial Activities: Histidine-containing DKPs demonstrate broad-spectrum antimicrobial effects. Cyclo(His-Gly) and cyclo(His-Ala) exhibit significant growth inhibition against Candida albicans [2]. Similarly, cyclo(His-Phe) and cyclo(His-Tyr) show notable antifungal activity alongside antibacterial effects [7] [9]. More recent research reveals that proline-containing DKPs like cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) isolated from Lactobacillus plantarum exhibit exceptional efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [9]. These findings suggest that cyclo(His-His) likely possesses similar antimicrobial potential, particularly given the established role of imidazole groups in disrupting microbial membranes and enzymatic functions. Combination studies demonstrate that DKP mixtures often show enhanced antimicrobial effects compared to individual compounds, suggesting potential synergistic applications [9].
Cardiovascular and Neuromodulatory Effects: Several histidine-derived DKPs demonstrate significant cardiovascular activity. Both cyclo(His-Ala) and cyclo(His-Gly) (100 μM) decrease heart rate, coronary flow rate, and left ventricular systolic pressure in isolated rat hearts [2]. Furthermore, cyclo(His-Pro) demonstrates the ability to cross the blood-brain barrier, modulate dopamine uptake, and exert anti-inflammatory effects in neural tissues by inhibiting NF-κB nuclear accumulation and activating the Nrf2/heme oxygenase-1 pathway [4] [8]. These properties position cyclo(His-His) as a candidate compound for neurological and cardiovascular disorders, warranting expanded investigation into its specific effects on ion channels, neurotransmitter systems, and inflammatory pathways.
Table 3: Documented Bioactivities of Histidine-Containing Cyclic Dipeptides
Biological Activity | Representative Compounds | Observed Effects | Potential Mechanisms |
---|---|---|---|
Anticancer | Cyclo(His-Ala), Cyclo(His-Phe) | Reduced viability in HT-29, MCF-7, HeLa cells | Ion channel modulation, apoptosis induction |
Antimicrobial | Cyclo(His-Gly), Cyclo(His-Ala), Cyclo(Leu-Pro), Cyclo(Phe-Pro) | Inhibition of C. albicans, MDR bacteria, influenza H3N2 | Membrane disruption, viral entry inhibition |
Cardiovascular | Cyclo(His-Ala), Cyclo(His-Gly) | Reduced heart rate, coronary flow | Calcium/sodium channel blockade |
Neuroactive/Anti-inflammatory | Cyclo(His-Pro) | NF-κB inhibition, Nrf2 activation, dopamine uptake inhibition | Transcriptional regulation, neurotransmitter modulation |
Emerging Research Directions: Current investigations focus on structure-activity relationship optimization and delivery system development for histidine-containing DKPs. The discovery that fractionated combinations of DKPs (e.g., MeSPEf-45 fractions from Lactobacillus cultures) exhibit superior antiviral efficacy compared to individual compounds suggests promising avenues for enhancing cyclo(His-His) bioactivity [9]. Additionally, the metal-binding properties of these compounds open possibilities for developing diagnostic imaging agents or catalytic metallopeptides. Computational approaches, including density functional theory (DFT) modeling of analogous compounds like cyclo(L-Cys-D-Cys), provide powerful tools for predicting cyclo(His-His) conformation, stability, and interaction networks [6]. These multidimensional research efforts position cyclo(His-His) as a compound of significant interest within the expanding landscape of bioactive diketopiperazines.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1